Eleutherol
Overview
Description
Synthesis Analysis
The synthesis of Eleutherol and its derivatives has been a focal point of research due to its challenging molecular framework. Winkler et al. (2003) reported a tandem Diels-Alder/fragmentation approach as a key step in the synthesis of the Eleutherobin aglycone, a related compound, highlighting the complexity involved in forming Eleutherol's carbon framework (Winkler et al., 2003). Similarly, Othman et al. (2017) achieved the first total synthesis of Eleutherol through a nine-step process, utilizing diazo-transfer chemistry and metal-catalyzed intramolecular cyclization, demonstrating the intricate steps required to synthesize such compounds (Othman et al., 2017).
Molecular Structure Analysis
The molecular structure of Eleutherol, characterized by its complex naphthoquinone framework, has been the subject of computational and structural analyses. Studies such as those by Pratama and Aziz (2019) have utilized molecular docking methods to explore Eleutherol's potential as an inhibitor of bacterial cell wall synthesis, indicating the importance of its structural characteristics in biological interactions (Pratama & Aziz, 2019).
Chemical Reactions and Properties
Research into Eleutherol's chemical reactions and properties focuses on its reactivity and interaction with other molecules. The study by Alves et al. (2003) on eleutherinone, a related naphthoquinone, highlights the fungitoxic properties of these compounds, suggesting Eleutherol's potential for similar chemical interactions (Alves et al., 2003).
Physical Properties Analysis
While specific studies on the physical properties of Eleutherol are less common, the general understanding of naphthoquinones suggests they possess distinct physical characteristics such as color and solubility, which are critical for their identification and application in chemical synthesis. The synthesis and characterization studies inherently touch upon these aspects, though they are often not the primary focus.
Chemical Properties Analysis
The chemical properties of Eleutherol, including its reactivity under various conditions and its interaction with biological molecules, are of significant interest. The study by Song et al. (2009) on isoeleutherin, for instance, explores the inhibition of nitric oxide synthase, indicating the broader chemical activity spectrum of Eleutherol and related compounds (Song et al., 2009).
Scientific Research Applications
Anti-Inflammation
Field: Pharmacology Application: Eleutherococcus has anti-inflammatory properties . Methods: The secondary metabolites of Eleutherococcus are studied for their anti-inflammatory effects . Results: The plant’s anti-inflammatory properties have been observed in various studies, although specific quantitative data is not mentioned .
Anti-Tumor
Field: Oncology Application: Eleutherococcus has been studied for its potential anti-tumor effects . Methods: The secondary metabolites of Eleutherococcus are studied for their anti-tumor effects . Results: The plant’s anti-tumor properties have been observed in various studies, although specific quantitative data is not mentioned .
Anti-Anxiety and Anti-Depression
Field: Psychiatry Application: Eleutherococcus has been used to treat anxiety and depression . Methods: The secondary metabolites of Eleutherococcus are studied for their anti-anxiety and anti-depression effects . Results: The plant’s anti-anxiety and anti-depression properties have been observed in various studies, although specific quantitative data is not mentioned .
Anti-Diabetes
Field: Endocrinology Application: Eleutherococcus has been studied for its potential anti-diabetic effects . Methods: The secondary metabolites of Eleutherococcus are studied for their anti-diabetic effects . Results: The plant’s anti-diabetic properties have been observed in various studies, although specific quantitative data is not mentioned .
Neuroprotection
Field: Neurology Application: Eleutherococcus has been studied for its potential neuroprotective effects . Methods: The secondary metabolites of Eleutherococcus are studied for their neuroprotective effects . Results: The plant’s neuroprotective properties have been observed in various studies, although specific quantitative data is not mentioned .
Hepatoprotection
Field: Hepatology Application: Eleutherococcus has been studied for its potential hepatoprotective effects . Methods: The secondary metabolites of Eleutherococcus are studied for their hepatoprotective effects . Results: The plant’s hepatoprotective properties have been observed in various studies, although specific quantitative data is not mentioned .
Anti-Aging and Anti-Fatigue
Field: Gerontology and Sports Medicine Application: Eleutherococcus is used in traditional medicine for its anti-aging and anti-fatigue properties . Methods: The roots, stems, and fruits of Eleutherococcus are dried and used in pharmaceutical preparations . Results: The plant’s anti-aging and anti-fatigue benefits have been observed, although specific quantitative data is not mentioned .
Anti-Parkinson’s Disease
Field: Neurology Application: Eleutherococcus has been studied for its potential effects against Parkinson’s disease . Methods: The secondary metabolites of Eleutherococcus are studied for their anti-Parkinson’s disease effects . Results: The plant’s anti-Parkinson’s disease properties have been observed in various studies, although specific quantitative data is not mentioned .
Anti-Alzheimer’s Disease
Field: Neurology Application: Eleutherococcus has been studied for its potential effects against Alzheimer’s disease . Methods: The secondary metabolites of Eleutherococcus are studied for their anti-Alzheimer’s disease effects . Results: The plant’s anti-Alzheimer’s disease properties have been observed in various studies, although specific quantitative data is not mentioned .
Anti-Cardiovascular and Cerebrovascular Disease
Field: Cardiology and Neurology Application: Eleutherococcus has been studied for its potential effects against cardiovascular and cerebrovascular diseases . Methods: The secondary metabolites of Eleutherococcus are studied for their anti-cardiovascular and cerebrovascular disease effects . Results: The plant’s anti-cardiovascular and cerebrovascular disease properties have been observed in various studies, although specific quantitative data is not mentioned .
Immunoregulation
Field: Immunology Application: Eleutherococcus has been studied for its potential immunoregulatory effects . Methods: The secondary metabolites of Eleutherococcus are studied for their immunoregulatory effects . Results: The plant’s immunoregulatory properties have been observed in various studies, although specific quantitative data is not mentioned .
Safety And Hazards
properties
IUPAC Name |
(3R)-4-hydroxy-5-methoxy-3-methyl-3H-benzo[f][2]benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-7-11-9(14(16)18-7)6-8-4-3-5-10(17-2)12(8)13(11)15/h3-7,15H,1-2H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLHGXVYZRQSJZ-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=C3C=CC=C(C3=C2O)OC)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(C=C3C=CC=C(C3=C2O)OC)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197373 | |
Record name | Eleutherol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eleutherol | |
CAS RN |
480-00-2 | |
Record name | Eleutherol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eleutherol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eleutherol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.